molecular formula C14H17N3O B11403543 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one

2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one

Cat. No.: B11403543
M. Wt: 243.30 g/mol
InChI Key: SXLFESMNOGTMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylanilino)-6-propyl-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methylanilino group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylaniline with a pyrimidine derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as nucleophilic substitution and cyclization.

For instance, a typical synthetic route might involve:

    Nucleophilic Substitution: Reacting 4-methylaniline with a suitable pyrimidine precursor.

    Cyclization: Forming the pyrimidine ring through cyclization reactions.

    Purification: Purifying the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylanilino)-6-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Methylanilino)-6-propyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylanilino)-4-pyrimidinol: Similar structure but with a hydroxyl group instead of a propyl group.

    2-(4-Methylanilino)-6-methyl-1H-pyrimidin-4-one: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

2-(4-Methylanilino)-6-propyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-(4-methylanilino)-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H17N3O/c1-3-4-12-9-13(18)17-14(16-12)15-11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18)

InChI Key

SXLFESMNOGTMAM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)C

Origin of Product

United States

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